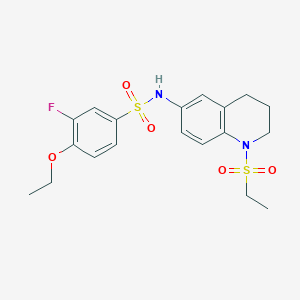

4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide

Description

4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with an ethylsulfonyl group at position 1 and a benzenesulfonamide moiety at position 4. The benzene ring is further modified with a fluorine atom at position 3 and an ethoxy group at position 5. This compound is structurally designed to target enzymes or receptors via its sulfonamide group, a common pharmacophore in bioactive molecules.

Properties

IUPAC Name |

4-ethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O5S2/c1-3-27-19-10-8-16(13-17(19)20)29(25,26)21-15-7-9-18-14(12-15)6-5-11-22(18)28(23,24)4-2/h7-10,12-13,21H,3-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBIOYWYZRRZTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide typically involves multiple steps. The process begins with the preparation of the tetrahydroquinoline ring, followed by the introduction of the ethylsulfonyl group. The final steps involve the attachment of the ethoxy group and the fluorobenzenesulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis. These methods ensure high yield and purity, making the compound suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Substitution: Various substitution reactions can occur, particularly at the ethoxy and fluorobenzenesulfonamide moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains. The presence of the sulfonamide group is crucial for its antibacterial activity.

Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, derivatives have demonstrated cytotoxic effects against breast and lung cancer cells.

Acetylcholinesterase Inhibition : Potential use as a cognitive enhancer through modulation of acetylcholinesterase activity has been explored.

Antimicrobial Activity

Studies evaluating the antimicrobial properties of sulfonamide derivatives indicate significant antibacterial effects. The sulfonamide group is essential for this activity, which can be attributed to its interaction with bacterial enzymes necessary for survival.

Anticancer Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. Notably, tetrahydroquinoline derivatives have shown cytotoxic effects against different cancer types, suggesting potential therapeutic applications in oncology.

Acetylcholinesterase Inhibition

The compound's potential as an acetylcholinesterase inhibitor has been investigated. While specific IC50 values for this compound are not yet established, structural similarities with known inhibitors suggest comparable activity. This inhibition could enhance cholinergic signaling in neuronal pathways, indicating possible applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares structural similarities with other sulfonamide-based inhibitors and bioactive molecules. Below is a comparative analysis with key analogs:

Key Findings:

Core Structure and Target Specificity: The tetrahydroquinoline core in the target compound is analogous to the tetrahydroisoquinoline in the MGAT2 inhibitor . Both scaffolds provide rigidity and facilitate binding to hydrophobic enzyme pockets. However, the ethylsulfonyl group in the target compound may confer greater metabolic stability compared to the trifluoroacetyl group in the MGAT2 inhibitor, which is prone to hydrolysis . Quinoline and pyrimidine-based analogs (e.g., from ) exhibit divergent biological activities due to their heterocyclic cores. For instance, quinoline derivatives are often associated with kinase inhibition, while pyrimidines are common in antiviral agents .

This is comparable to the 4-fluoro group in the pyrimidine derivative . Alkoxy Groups: The 4-ethoxy group in the target compound may enhance solubility relative to the cyclopropylethyl group in the MGAT2 inhibitor, which is highly lipophilic .

Synthetic Scalability :

- The 100g-scale synthesis of the MGAT2 inhibitor () highlights industrial feasibility for structurally related compounds. The target compound’s synthesis would likely require similar sulfonylation and coupling steps but with ethylsulfonyl chloride as a reagent instead of trifluoroacetic anhydride .

Analytical Characterization :

- Like the MGAT2 inhibitor, the target compound’s purity and structure would be confirmed via NMR and HRMS. The absence of trifluoroacetyl groups simplifies spectral interpretation compared to the MGAT2 analog .

Research Implications

The structural nuances of this compound position it as a promising candidate for enzyme inhibition studies. Its ethylsulfonyl and ethoxy substituents balance stability and solubility, addressing common limitations of earlier analogs. Further studies should explore its activity against specific targets (e.g., kinases, sulfotransferases) and compare its pharmacokinetic profile with MGAT2 and quinoline-based inhibitors .

Biological Activity

4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological mechanisms, pharmacological properties, and relevant case studies to provide a comprehensive understanding of its activity.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Ethoxy group : Enhances lipophilicity and may influence membrane permeability.

- Tetrahydroquinoline core : Known for various biological activities, including antimicrobial and anticancer properties.

- Fluorobenzenesulfonamide moiety : Often involved in enzyme inhibition mechanisms.

Molecular Formula

The molecular formula for this compound is , indicating a rich array of functional groups that contribute to its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar to other sulfonamide derivatives, this compound may inhibit bacterial dihydropteroate synthase by mimicking para-aminobenzoic acid (PABA), disrupting folate synthesis crucial for bacterial growth.

- Targeting Cancer Pathways : The tetrahydroquinoline structure suggests potential interactions with pathways involved in cancer cell proliferation. Preliminary studies indicate that it may modulate signaling pathways related to cell growth and apoptosis .

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The compound's structural similarity to known antibiotics suggests it could inhibit bacterial growth effectively. In vitro studies have shown promising results against various bacterial strains, including those resistant to conventional treatments.

Anticancer Potential

Initial studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. The effectiveness varies with different cancer types, indicating a need for further investigation into its selectivity and mechanism .

Case Studies

- Study on Antimicrobial Efficacy :

- Anticancer Activity Assessment :

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Value |

|---|---|---|---|

| Antimicrobial | E. coli | Inhibition of growth | MIC = 32 µg/mL |

| Antimicrobial | S. aureus | Inhibition of growth | MIC = 32 µg/mL |

| Anticancer | MCF-7 (breast cancer) | Reduced cell viability | IC50 = 15 µM |

Q & A

Q. What are the critical steps in synthesizing 4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide?

The synthesis typically involves:

- Cyclization : Formation of the tetrahydroquinoline core via acid-catalyzed cyclization of precursor amines (e.g., using HCl in ethanol) .

- Sulfonylation : Reaction with benzenesulfonyl chloride derivatives in solvents like dichloromethane (DCM) to introduce the sulfonamide moiety. Temperature control (0–5°C) is critical to avoid side reactions .

- Functionalization : Introduction of the ethoxy and fluoro groups via nucleophilic substitution or coupling reactions under inert atmospheres . Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are used to confirm the compound’s structure?

- 1H/13C NMR : To verify substituent positions and integration ratios (e.g., distinguishing ethoxy protons at ~1.3 ppm and aromatic fluorines via coupling patterns) .

- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation analysis .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous tetrahydroquinoline sulfonamides .

Q. How does the ethylsulfonyl group influence the compound’s reactivity?

The ethylsulfonyl group enhances electrophilicity at the quinoline nitrogen, facilitating nucleophilic substitutions. It also stabilizes the tetrahydroquinoline core via electron-withdrawing effects, as shown in comparative studies of sulfonamide derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

Yield optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) improve sulfonylation efficiency .

- Catalyst Use : Lewis acids like AlCl3 can accelerate cyclization steps .

- Temperature Gradients : Stepwise heating (e.g., 50°C for cyclization, room temperature for sulfonylation) minimizes decomposition . Contradictions in reported yields (e.g., 45–78%) may stem from solvent purity or catalyst loading variations .

Q. What methodologies address discrepancies in biological activity data across similar sulfonamides?

- Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., replacing ethoxy with methoxy) to isolate pharmacophoric contributions .

- Enzyme Inhibition Assays : Comparative IC50 measurements against targets like carbonic anhydrase, where sulfonamides are known inhibitors .

- Computational Docking : Molecular dynamics simulations to predict binding affinities, though experimental validation is essential .

Q. How do researchers resolve conflicting data on reaction mechanisms in sulfonamide synthesis?

Contradictory mechanisms (e.g., SN1 vs. SN2 pathways) are analyzed via:

- Isotopic Labeling : Tracking 18O in sulfonate intermediates to deduce nucleophilic attack sites .

- Kinetic Studies : Monitoring reaction rates under varying pH and solvent conditions .

- Intermediate Trapping : Identifying transient species (e.g., using NMR or IR spectroscopy) .

Q. What strategies improve the compound’s bioavailability for pharmacological studies?

- LogP Optimization : Adjusting substituents (e.g., fluorination) to balance hydrophobicity .

- Salt Formation : Preparing hydrochloride salts to enhance aqueous solubility .

- Prodrug Design : Masking sulfonamide groups with ester linkages for improved membrane permeability .

Data Analysis & Experimental Design

Q. How should researchers interpret contradictory NMR data for this compound?

Discrepancies in splitting patterns (e.g., aromatic proton multiplicity) may arise from:

- Dynamic Effects : Rotameric equilibria of the ethylsulfonyl group, resolved via variable-temperature NMR .

- Impurity Signals : Side products from incomplete sulfonylation, requiring 2D NMR (COSY, HSQC) for assignment .

Q. What experimental controls are essential in biological activity assays?

Q. How can researchers validate the compound’s purity for in vivo studies?

- HPLC-MS : Quantify impurities (<0.5% threshold) using reverse-phase C18 columns .

- Elemental Analysis : Confirm C, H, N, S ratios within ±0.4% of theoretical values .

Advanced Methodological Challenges

Q. What techniques elucidate the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Real-time monitoring of binding kinetics .

- Isothermal Titration Calorimetry (ITC) : Measures enthalpy changes during ligand-receptor interactions .

- Cryo-EM : For structural insights into complex formation with large proteins (e.g., membrane receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.